molecular formula C12H14F2N2O B6362039 1-(3,5-Difluorobenzoyl)-2-methylpiperazine CAS No. 1240566-03-3

1-(3,5-Difluorobenzoyl)-2-methylpiperazine

Cat. No.: B6362039
CAS No.: 1240566-03-3
M. Wt: 240.25 g/mol
InChI Key: GBCJXXGBRATULZ-UHFFFAOYSA-N
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Description

“1-(3,5-Difluorobenzoyl)-2-methylpiperazine” is a chemical compound. It is also known as “1-(3,5-DIFLUOROBENZOYL)PIPERAZINE HYDROCHLORIDE” with a CAS Number: 1580741-84-9 . It has a molecular weight of 262.69 . The compound appears as a white to yellow solid .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 3,5-Difluorobenzoyl chloride, a similar compound, has been used in the synthesis of AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) potentiator LY450108 . Another compound, 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole (mdfpit), was prepared from thiourea, acetone, and 3,5-difluorobenzoyl bromide .

Safety and Hazards

The safety data sheet for the related compound “3,5-Difluorobenzoyl chloride” indicates that it is a combustible liquid that causes severe skin burns and eye damage .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with enzymes such asNitric oxide synthase and Renin . These enzymes play crucial roles in various physiological processes, including blood pressure regulation and cellular signaling.

Mode of Action

This interaction can lead to changes in the physiological processes regulated by these targets .

Biochemical Pathways

Given its potential targets, it may influence pathways related tonitric oxide synthesis and the renin-angiotensin system . These pathways have downstream effects on a variety of physiological processes, including vasodilation, blood pressure regulation, and cellular signaling.

Properties

IUPAC Name

(3,5-difluorophenyl)-(2-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c1-8-7-15-2-3-16(8)12(17)9-4-10(13)6-11(14)5-9/h4-6,8,15H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCJXXGBRATULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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